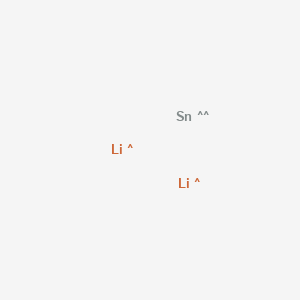
CID 71441886
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 71441886” is a chemical entity with significant interest in various scientific fields. It is known for its unique chemical structure and properties, which make it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of the compound “CID 71441886” involves a series of chemical reactions under controlled conditions. The specific synthetic route may vary depending on the desired purity and yield. Commonly, the synthesis involves the use of organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of “this compound” is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process typically involves multiple steps, including purification and quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: The compound “CID 71441886” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions involving “this compound” include strong acids and bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.
Major Products Formed: The major products formed from the reactions of “this compound” depend on the specific reaction pathway. These products are often intermediates or final compounds used in further research or industrial applications.
Scientific Research Applications
The compound “CID 71441886” has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in the synthesis of other compounds. In biology and medicine, it is studied for its potential therapeutic effects and mechanisms of action. In industry, it is utilized in the production of various materials and chemicals.
Mechanism of Action
The mechanism of action of “CID 71441886” involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The detailed mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to “CID 71441886” include other chemical entities with comparable structures and properties. These compounds may share similar synthetic routes, reaction conditions, and applications.
Uniqueness: What sets “this compound” apart from similar compounds is its unique chemical structure, which imparts specific properties and reactivity. This uniqueness makes it valuable for certain applications where other compounds may not be as effective.
Properties
CAS No. |
53570-35-7 |
|---|---|
Molecular Formula |
Li2Sn |
Molecular Weight |
132.6 g/mol |
InChI |
InChI=1S/2Li.Sn |
InChI Key |
OHQSUMFGCWTOEB-UHFFFAOYSA-N |
Canonical SMILES |
[Li].[Li].[Sn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


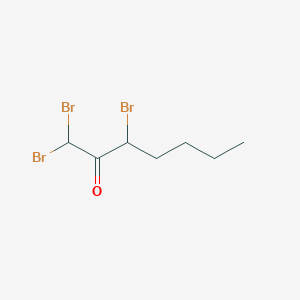
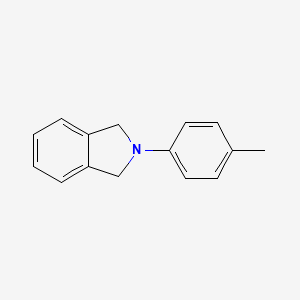
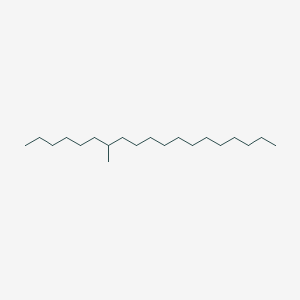
![1,3,5-Tribromo-2-[(4-methylphenyl)methoxy]benzene](/img/structure/B14633375.png)

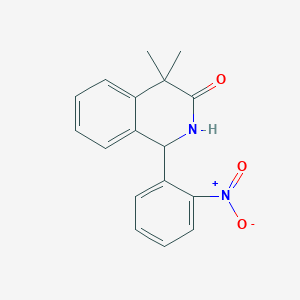
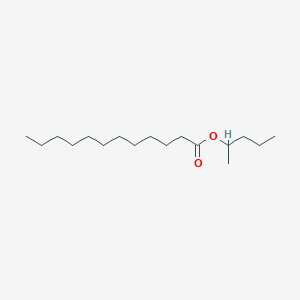
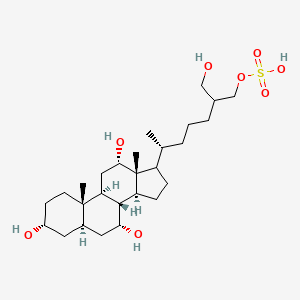
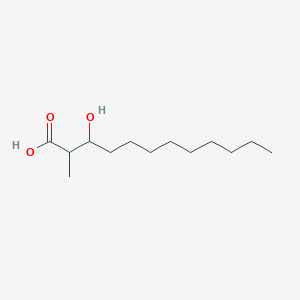
stannane](/img/structure/B14633397.png)
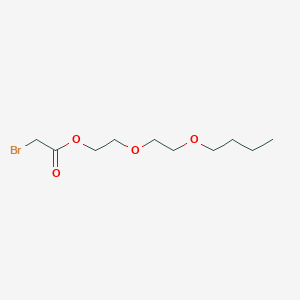
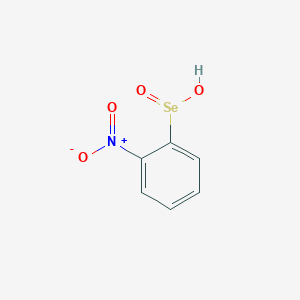
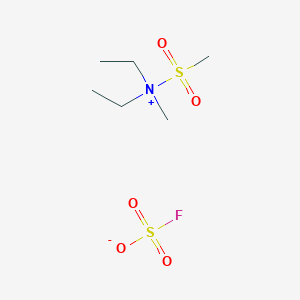
![Propane-1,3-diyl bis[8-(3-octylthiiran-2-yl)octanoate]](/img/structure/B14633419.png)
